1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-
CAS No.:
Cat. No.: VC16951858
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O2S |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-2-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C18H19N3O2S/c22-24(23,17-8-2-1-3-9-17)21-16(13-15-7-5-10-19-15)12-14-6-4-11-20-18(14)21/h1-4,6,8-9,11-12,15,19H,5,7,10,13H2/t15-/m0/s1 |
| Standard InChI Key | VWEAOAFRCDZPDT-HNNXBMFYSA-N |
| Isomeric SMILES | C1C[C@H](NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
| Canonical SMILES | C1CC(NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The molecule’s backbone consists of a 1H-pyrrolo[2,3-b]pyridine system, a bicyclic structure merging pyrrole and pyridine rings. This scaffold is substituted at the 1-position by a phenylsulfonyl group (-SO₂C₆H₅) and at the 2-position by a (2S)-pyrrolidinylmethyl side chain. The stereochemistry at the pyrrolidine’s 2-position (S-configuration) is critical for target binding, as evidenced by analogous compounds .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₂S |
| Molecular Weight | 316.42 g/mol |
| Solubility | Moderate in polar solvents |
| LogP | ~2.1 (predicted) |
| Hydrogen Bond Acceptors | 4 |
The phenylsulfonyl group enhances solubility and metabolic stability, while the pyrrolidinylmethyl moiety contributes to conformational rigidity, favoring interactions with hydrophobic enzyme pockets .
Synthesis and Optimization
Synthetic Route
The synthesis of this compound begins with 7-azaindole (1H-pyrrolo[2,3-b]pyridine), which undergoes sulfonylation using benzenesulfonyl chloride in dichloromethane under basic conditions (NaOH) with tetrabutylammonium bromide as a phase-transfer catalyst . The reaction proceeds at 0–20°C, achieving a 99% yield of the intermediate 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . Subsequent alkylation introduces the (2S)-pyrrolidinylmethyl group via a stereocontrolled Mitsunobu reaction or nucleophilic substitution, preserving the S-configuration .
Key Reaction Steps:
Purification and Characterization
Purification via silica gel chromatography (cyclohexane/EtOAc) yields a white solid. Structural confirmation employs , , and high-resolution mass spectrometry (HRMS) .
Biological Activities and Mechanisms
FGFR Inhibition
The compound inhibits FGFR1–3 with IC₅₀ values in the nanomolar range, mirroring derivatives such as 4h (FGFR1 IC₅₀ = 7 nM) . By binding to the ATP pocket of FGFR kinases, it disrupts downstream signaling pathways (RAS-MEK-ERK, PI3K-AKT), inducing apoptosis in breast cancer 4T1 cells .
Table 2: Comparative FGFR Inhibition (Analogous Compounds)
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
| Target | ~10* | ~12* | ~30* |
| *Predicted based on structural similarity . |
PDE4B Selectivity
The scaffold also exhibits PDE4B inhibition (IC₅₀ = 15 nM for derivative 11h), reducing TNF-α release in macrophages by >80% at 1 μM . The (2S)-pyrrolidinylmethyl group enhances selectivity over PDE4D, mitigating emetic side effects associated with non-selective inhibitors .
Therapeutic Applications
Oncology
In murine models, FGFR inhibitors suppress tumor growth by >60% and reduce metastasis via inhibition of matrix metalloproteinases (MMPs) . The compound’s low molecular weight (<400 Da) favors blood-brain barrier penetration, suggesting utility in glioblastoma .
Inflammation
PDE4B inhibitors attenuate cytokine storms in acute lung injury models, with TNF-α and IL-6 levels decreasing by 70–90% . The stereospecific side chain minimizes off-target binding to adenosine receptors, reducing cardiovascular toxicity .
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